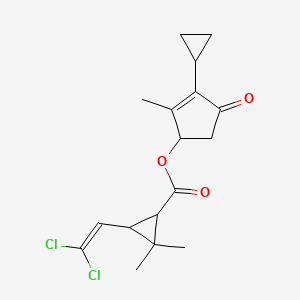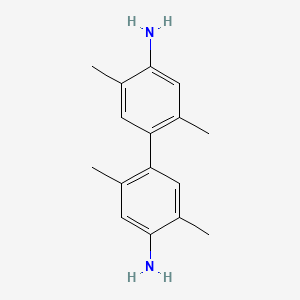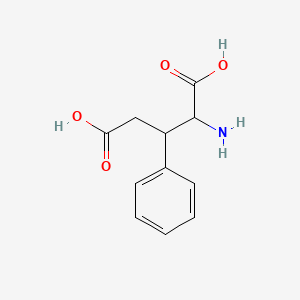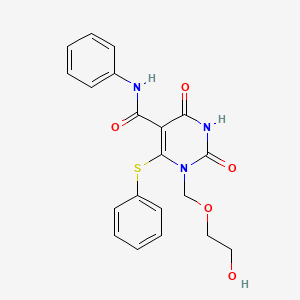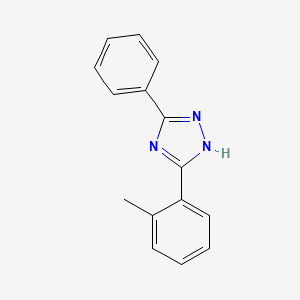
s-Triazole, 5-phenyl-3-(o-tolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Triazole, 5-phenyl-3-(o-tolyl)-: is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 5-phenyl-3-(o-tolyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction between phenylhydrazine and o-tolyl ketone in the presence of an acid catalyst can yield the desired triazole compound. The reaction conditions often include:
Temperature: Moderate heating (50-100°C)
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid
Solvents: Polar solvents such as ethanol or methanol
Industrial Production Methods
Industrial production of s-Triazole, 5-phenyl-3-(o-tolyl)- may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
s-Triazole, 5-phenyl-3-(o-tolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the triazole.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
s-Triazole, 5-phenyl-3-(o-tolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which s-Triazole, 5-phenyl-3-(o-tolyl)- exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- s-Triazole, 5-phenyl-3-(p-tolyl)-
- s-Triazole, 5-phenyl-3-(m-tolyl)-
- s-Triazole, 5-phenyl-3-(o-chlorophenyl)-
Uniqueness
s-Triazole, 5-phenyl-3-(o-tolyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both phenyl and o-tolyl groups can enhance its stability and provide distinct electronic and steric effects compared to other triazole derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Eigenschaften
CAS-Nummer |
60510-57-8 |
|---|---|
Molekularformel |
C15H13N3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
5-(2-methylphenyl)-3-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C15H13N3/c1-11-7-5-6-10-13(11)15-16-14(17-18-15)12-8-3-2-4-9-12/h2-10H,1H3,(H,16,17,18) |
InChI-Schlüssel |
LUPHUKWXQVNVCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=NC(=NN2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


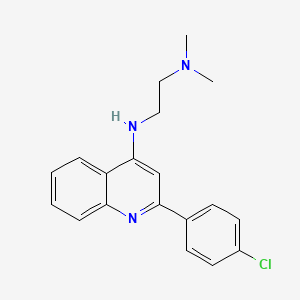

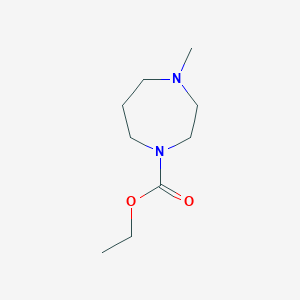
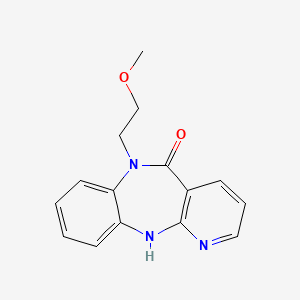

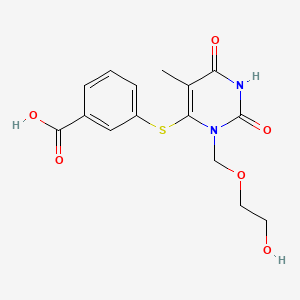


![[5-(2-chlorophenyl)-6-cyano-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate](/img/structure/B12795129.png)

